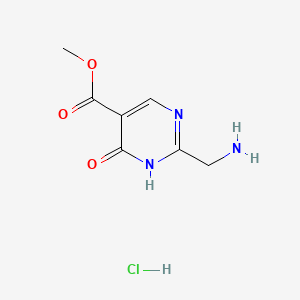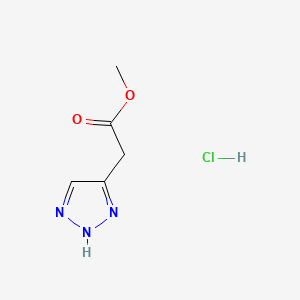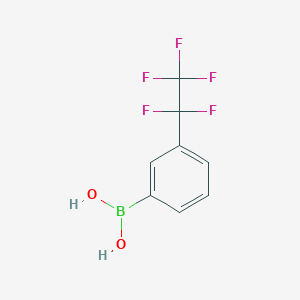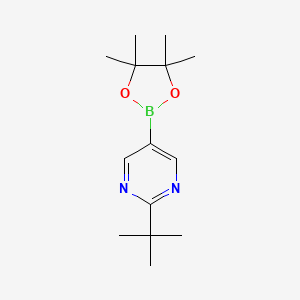![molecular formula C8H11BrO3 B13457790 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one CAS No. 94034-49-8](/img/structure/B13457790.png)
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1,4-dioxaspiro[45]decan-2-one is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a bromine atom and a dioxaspiro ring system, which contributes to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one typically involves the bromination of 1,4-dioxaspiro[4.5]decan-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically performed at low temperatures to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
化学反应分析
Types of Reactions
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Reduction Reactions: The major product is 1,4-dioxaspiro[4.5]decan-2-one.
Oxidation Reactions: Products include various oxidized derivatives depending on the specific oxidizing agent and conditions used.
科学研究应用
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in the study of biochemical pathways and the development of chemical probes for biological research.
作用机制
The mechanism of action of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in binding to these targets and modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-1,4-dioxaspiro[4.5]decan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Iodo-1,4-dioxaspiro[4.5]decan-2-one:
Uniqueness
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
94034-49-8 |
|---|---|
分子式 |
C8H11BrO3 |
分子量 |
235.07 g/mol |
IUPAC 名称 |
2-bromo-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C8H11BrO3/c9-6-7(10)12-8(11-6)4-2-1-3-5-8/h6H,1-5H2 |
InChI 键 |
LHMOBRGZTRTPRB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)OC(C(=O)O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)

![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)

amine hydrochloride](/img/structure/B13457756.png)


![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
